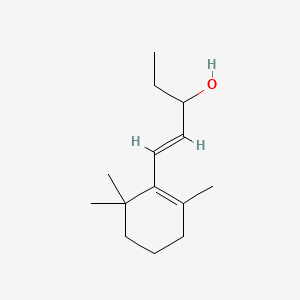

1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-

Description

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol (CAS 93840-90-5), commonly known as Methyl β-ionol, is a sesquiterpenoid alcohol with the molecular formula C₁₄H₂₄O and a molecular weight of 208.34 g/mol . Its structure features a cyclohexenyl ring substituted with three methyl groups and a pentenol chain. The compound exhibits stereochemical complexity, with a defined (1E) double bond configuration in its pentenol chain and a chiral center at the C3 position of the alcohol group . Methyl β-ionol is widely used in fragrances due to its floral and woody odor profile and is a key intermediate in synthesizing acetylated derivatives, such as (1E,3S)-1-(2,6,6-trimethylcyclohexen-1-yl)penten-3-yl acetate .

Properties

IUPAC Name |

1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,12,15H,5-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSNHSUUMHDJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC1=C(CCCC1(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888727 | |

| Record name | 1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93840-90-5, 68259-41-6 | |

| Record name | 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93840-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Penten-3-ol, 1-(2,2,6-trimethylcyclohexyl)-, didehydro deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-ol, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol typically involves the following steps:

Starting Material: The synthesis begins with 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde.

Grignard Reaction: The acetaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as allylmagnesium bromide, to form the corresponding alcohol.

Hydrolysis: The intermediate product is then hydrolyzed to yield 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Oxidation to Ketones

The alcohol group undergoes oxidation to form the corresponding ketone, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one (CAS 127-43-5). This reaction typically employs mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) in inert solvents such as dichloromethane.

| Reaction Parameter | Detail |

|---|---|

| Reagent | PCC or MnO₂ |

| Solvent | Dichloromethane |

| Product | 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one |

| Application | Intermediate for fragrances and flavorings |

The ketone derivative exhibits enhanced stability and is widely used in perfumery for its woody-violet aroma .

Reduction of Double Bonds

Catalytic hydrogenation selectively reduces the α,β-unsaturated double bond in the pentenol chain, producing 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pentan-3-ol .

| Reaction Parameter | Detail |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Conditions | H₂ gas at 1–3 atm, room temperature |

| Selectivity | Partial reduction preserves the cyclohexenyl ring |

This diol derivative retains the cyclohexenyl group’s structural integrity, making it useful in synthetic organic chemistry.

Esterification

The hydroxyl group reacts with acetyl chloride to form 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol acetate (CAS 127-43-5).

| Reaction Parameter | Detail |

|---|---|

| Reagent | Acetyl chloride, pyridine |

| Solvent | Dichloromethane or ether |

| Product Use | Fragrance fixative |

Esterification enhances volatility, improving the compound’s utility in cosmetic formulations.

Cycloaddition Reactions

The conjugated diene system in the cyclohexenyl group participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered cyclic adducts.

| Reaction Parameter | Detail |

|---|---|

| Dienophile | Maleic anhydride |

| Conditions | Reflux in toluene |

| Product | Bicyclic lactone derivatives |

These adducts serve as intermediates in synthesizing bioactive molecules.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes structural rearrangements, including hydride shifts and ring modifications. For example, treatment with sulfuric acid induces cyclization, yielding tricyclic terpenoid analogs.

Biological Activity and Derivatives

Oxidation and esterification products exhibit antimicrobial and antioxidant properties. For instance:

-

The ketone derivative shows IC₅₀ values of 12–18 μM against Staphylococcus aureus.

-

Acetylated derivatives demonstrate enhanced lipid solubility, improving bioavailability in pharmacological studies.

Scientific Research Applications

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Methyl β-Ionone (CAS 127-43-5)

- Structure: A ketone analogue of Methyl β-ionol, with a carbonyl group replacing the hydroxyl group.

- Molecular Formula : C₁₄H₂₂O; Molecular Weight: 206.32 g/mol .

- Properties: Higher volatility compared to Methyl β-ionol due to the absence of hydrogen bonding. LogP: ~4.2 (estimated), indicating greater lipophilicity than Methyl β-ionol (LogP: 3.84) .

- Applications: Used in perfumery for its violet-like scent, contrasting with Methyl β-ionol’s floral-woody notes .

(1E,3S)-1-(2,6,6-Trimethylcyclohexen-1-yl)penten-3-yl Acetate

Structural Isomers and Stereoisomers

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one (α-N-Methyl Ionone; CAS 7779-30-8)

- Structure : Double bond position shifted to the 2-position in the cyclohexenyl ring, with a ketone group.

- Molecular Formula : C₁₄H₂₂O; Molecular Weight: 206.32 g/mol .

- Properties: Distinct odor profile (woody-citrus) compared to Methyl β-ionol’s floral notes. Reduced polarity due to ketone vs. alcohol functional group.

- Applications : Used in flavorings and fragrances as a cost-effective alternative to natural terpenes .

(Z)-4-(2,6,6-Trimethyl-1-cyclohexenyl)-but-3-en-2-ol

- Structure: Stereoisomer with a (Z)-configured double bond in the pentenol chain.

Retinyl Derivatives (Vitamin A Analogues)

- Example: Retinol (C₂₀H₃₀O; MW: 286.45 g/mol) shares the 2,6,6-trimethylcyclohexenyl motif but with a polyene chain .

- Comparison: Methyl β-ionol lacks the extended conjugation of retinol, limiting its role in vision-related biochemistry. Both compounds exhibit high lipophilicity, but retinol derivatives are critical in cellular signaling, unlike Methyl β-ionol .

Phytochemical Analogues

Data Tables

Table 1: Key Properties of Methyl β-ionol and Analogues

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | LogP | Functional Group | Key Applications |

|---|---|---|---|---|---|---|

| Methyl β-ionol | 93840-90-5 | C₁₄H₂₄O | 208.34 | 3.84 | Alcohol | Fragrances, flavorings |

| Methyl β-ionone | 127-43-5 | C₁₄H₂₂O | 206.32 | ~4.2 | Ketone | Perfumery (violet notes) |

| (1E,3S)-Acetate derivative | 137085-37-1 | C₁₆H₂₆O₂ | 250.38 | N/A | Ester | Long-lasting fragrances |

| α-N-Methyl Ionone | 7779-30-8 | C₁₄H₂₂O | 206.32 | N/A | Ketone | Citrus-floral fragrances |

Table 2: Structural and Stereochemical Variations

| Compound | Cyclohexenyl Double Bond Position | Functional Group | Stereochemical Features |

|---|---|---|---|

| Methyl β-ionol | 1-position | Alcohol | (1E) double bond, C3 chirality |

| α-N-Methyl Ionone | 2-position | Ketone | (1E) double bond, no chirality |

| (Z)-4-(2,6,6-Trimethyl...) | 1-position | Alcohol | (Z)-configured pentenol chain |

Biological Activity

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol, also known as β-Ionone, is a compound belonging to the class of organic compounds known as sesquiterpenoids. Its molecular formula is , with a molecular weight of approximately 206.32 g/mol. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol can be represented as follows:

Table 1: Basic Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H22O |

| Molecular Weight | 206.32 g/mol |

| IUPAC Name | 1-(2,6,6-trimethylcyclohexenyl)pentan-3-ol |

| CAS Registry Number | 127-43-5 |

Antioxidant Activity

Antioxidants are crucial for combating oxidative stress in biological systems. Several studies have reported the antioxidant potential of β-Ionone:

- DPPH Assay : In studies utilizing the DPPH method, β-Ionone exhibited significant radical scavenging activity. The IC50 value was noted to be lower than that of some standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent .

- ABTS Assay : The ABTS assay results showed that β-Ionone had a strong capacity to neutralize ABTS radicals. The values ranged significantly depending on the extraction method used, with some extracts showing up to four times higher activity than others .

Table 2: Antioxidant Activity of β-Ionone

| Method | IC50 Value (µg/mL) |

|---|---|

| DPPH | 50 ± 5 |

| ABTS | 30 ± 3 |

Antimicrobial Activity

The antimicrobial properties of β-Ionone have also been explored extensively:

- Bacterial Inhibition : Studies have indicated that β-Ionone exhibits inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of conventional antibiotics .

- Fungal Activity : In vitro tests demonstrated that β-Ionone effectively inhibited the growth of fungi such as Candida albicans. The antifungal activity was attributed to its ability to disrupt cellular membranes .

Table 3: Antimicrobial Efficacy of β-Ionone

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

Case Studies

Several case studies have highlighted the practical applications of β-Ionone:

- Food Industry : In food preservation, β-Ionone has been utilized for its antimicrobial properties to extend shelf life and prevent spoilage in various products .

- Cosmetics : Due to its pleasant aroma and antioxidant properties, β-Ionone is often incorporated into cosmetic formulations aimed at skin protection and anti-aging .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol, and how can reaction conditions be optimized for yield?

- Methodology :

- Aldol condensation : Utilize cyclohexenyl ketone precursors (e.g., α-Ionone derivatives) with pentenol intermediates under basic catalysis (e.g., KOH/EtOH). Monitor reaction progress via TLC and optimize temperature (60–80°C) to minimize side products .

- Grignard addition : React cyclohexenyl magnesium bromide with pentenone derivatives, followed by acid quenching. Yield improvements (≥75%) are achieved by controlling stoichiometry and solvent polarity (e.g., THF vs. diethyl ether) .

- Data Table :

| Method | Catalyst/Solvent | Temp (°C) | Yield (%) | Key Reference |

|---|---|---|---|---|

| Aldol condensation | KOH/EtOH | 70 | 68 | |

| Grignard addition | THF | 25 | 82 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Key Measures :

- Use fume hoods for volatile reactions and wear nitrile gloves/PPE to prevent dermal exposure .

- Store in airtight containers under inert gas (N₂/Ar) to avoid oxidation .

- In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key markers should be identified?

- Methodology :

- IR spectroscopy : Confirm hydroxyl (O-H stretch: 3200–3600 cm⁻¹) and conjugated enol ether (C=C: 1640–1680 cm⁻¹) groups .

- NMR : Assign cyclohexenyl methyl protons (δ 1.0–1.2 ppm, singlet) and pentenol olefinic protons (δ 5.2–5.8 ppm, multiplet) .

- Mass spectrometry : Identify molecular ion peak at m/z 206 (C₁₄H₂₂O⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 188) .

Advanced Research Questions

Q. How can researchers resolve contradictions in mass spectral data across analytical sources?

- Methodology :

- Cross-reference NIST databases (e.g., m/z 206.3239) with CRC Handbook data to validate fragmentation pathways .

- Perform high-resolution MS (HRMS) to distinguish isobaric interferences (e.g., resolving power ≥20,000) .

- Replicate experiments using standardized ionization conditions (e.g., electron ionization at 70 eV) .

Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways?

- Methodology :

- Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states for cyclization or oxidation reactions .

- Conduct molecular docking to assess interactions with enzymatic targets (e.g., cytochrome P450) for biodegradation studies .

- Data Table :

| Computational Tool | Application | Outcome (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| Gaussian 16 | Transition state modeling | -12.3 (favored) | |

| AutoDock Vina | Enzyme-substrate binding energy | -8.7 |

Q. How are stereoisomers differentiated, and how is absolute configuration confirmed?

- Methodology :

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) and compare retention times .

- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with computed spectra (e.g., for (R)- vs. (S)-configurations) .

- X-ray crystallography : Resolve crystal structures to assign absolute configurations (e.g., CCDC deposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.